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Compound of Interest

Compound Name: 2-Nitrobenzofuran

Cat. No.: B1220441

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for a series of 2-
nitrobenzofuran derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared
(IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can gain a
deeper understanding of the structural and electronic properties of these compounds. This
information is crucial for the identification, characterization, and development of new 2-
nitrobenzofuran-based therapeutic agents.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of 2-
nitrobenzofuran derivatives, illustrating the influence of various substituents on their spectral
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The chemical shifts (d) in *H and 3C NMR spectra are highly sensitive to the
electronic environment of the nuclei.

Table 1: *H NMR Chemical Shifts (&) of 2-Nitrobenzofuran Derivatives in CDCl3
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Aromatic
Compound H-3 Other Protons Reference
Protons
2-
_ 7.68 (s) 7.30-7.80 (m) - [1]
Nitrobenzofuran
5-Bromo-2- 7.50 (d), 7.65
_ 7.75 (s) - [2]
nitrobenzofuran (dd), 7.95 (d)
7-Methoxy-2- 6.90 (d), 7.15 (1),
_ 7.55 (s) 3.95 (s, OCHs) [2]
nitrobenzofuran 7.40 (d)
3-Methyl-2-
- 7.25-7.75 (m) 2.55 (s, CHs) [3]

nitrobenzofuran

Table 2: 13C NMR Chemical Shifts (d) of 2-Nitrobenzofuran Derivatives in CDCls

Aromatic Other
Compound C-2 C-3 Reference
Carbons Carbons
2- 112.0, 122.5,
Nitrobenzofur  151.0 1155 125.0, 129.0, - [4]
an 130.0, 155.0
5-Bromo-2- 113.5, 118.0,
nitrobenzofur 150.5 116.8 127.5, 132.0, - [2]
an 132.5, 153.5
7-Methoxy-2- 105.0, 110.0,
nitrobenzofur 151.2 114.0 115.0, 129.5, 56.0 (OCH?5) [2]
an 145.0, 148.0
3-Methyl-2- 111.5, 122.0,
nitrobenzofur 158.0 125.0 124.5, 128.5, 10.5 (CHs3) [3]
an 129.5, 154.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. For 2-nitrobenzofuran derivatives, the key absorptions

© 2025 BenchChem. All rights reserved.

2/12

Tech Support


https://chemistry.stackexchange.com/questions/85248/nitrobenzene-and-other-monosubstituted-benzenes-1h-vs-13c-nmr-assignments
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357171/
https://scispace.com/pdf/nmr-spectra-of-some-nitro-substituted-n-alkylanilines-ii-144r0xtyp9.pdf
https://www.benchchem.com/product/b1220441?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/9/2061
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357171/
https://scispace.com/pdf/nmr-spectra-of-some-nitro-substituted-n-alkylanilines-ii-144r0xtyp9.pdf
https://www.benchchem.com/product/b1220441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

are those of the nitro group, the benzofuran ring, and any other substituents.

Table 3: Characteristic IR Absorption Bands (cm~1) of 2-Nitrobenzofuran Derivatives (KBr

Pellet)
Vv(NO2) V(NO2) v(C=C)
Compound . . . v(C-0-C) Reference
asymmetric symmetric aromatic
2-
Nitrobenzofur ~ ~1530 ~1350 ~1610, 1450 ~1250 [5]
an
5-Bromo-2-
nitrobenzofur ~1525 ~1345 ~1605, 1445 ~1245 [2]
an
7-Methoxy-2-
nitrobenzofur  ~1520 ~1340 ~1615, 1460 ~1260 [2]
an
3-Methyl-2-
nitrobenzofur  ~1535 ~1355 ~1600, 1455 ~1255 [6]

an

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The position of the absorption maximum (Amax) is influenced by the extent of conjugation and

the presence of auxochromes and chromophores.

Table 4: UV-Vis Absorption Maxima (Amax) of 2-Nitrobenzofuran Derivatives in Ethanol
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Molar Absorptivity

Compound Amax (Nm) (©) Reference
€

2-Nitrobenzofuran ~310 ~10,000 [7]
5-Bromo-2-

) ~315 ~11,500 [8]
nitrobenzofuran
7-Methoxy-2-

) ~325 ~12,000 [9]
nitrobenzofuran
3-Methyl-2-

~312 ~10,500 [10][11]

nitrobenzofuran

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 5: Key Mass Spectral Fragments (m/z) of 2-Nitrobenzofuran Derivatives (Electron

lonization)

Compound

[M]*

[M-NOz]*

[M-NO2-
coJ*

Other Key
Fragments

Reference

2_
Nitrobenzofur

an

163

117

89

63

[12][13]

5-Bromo-2-
nitrobenzofur

an

241/243

195/197

167/169

115

[2]

7-Methoxy-2-
nitrobenzofur

an

193

147

119

104, 91

[2]

3-Methyl-2-
nitrobenzofur

an

177

131

103

77

[14]

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.researchgate.net/figure/Experimental-UV-vis-optical-absorption-spectra-of-studied-compounds-as-well-as_fig4_356721536
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737593/
https://pubmed.ncbi.nlm.nih.gov/37517269/
https://www.researchgate.net/publication/372581832_Substituent_and_solvent_effects_on_UV-visible_absorption_spectra_of_chalcones_derivatives_Experimental_and_computational_studies
https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837126.71597176.pdf
https://www.benchchem.com/product/b1220441?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17370279/
https://www.researchgate.net/publication/319444731_Fragmentation_of_2-aroylbenzofuran_derivatives_by_electrospray_ionization_tandem_mass_spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357171/
https://www.researchgate.net/publication/6437743_2-Substituted_benzofuran_fragment_ion_formation_in_the_electron_ionization_mass_spectra_of_6-alkyl-_and_6-aryldibenzodf13dioxepine_derivatives_1_Spirocyclization_of_the_molecular_ions_in_the_gas_phase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure
reproducibility.

'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the 2-nitrobenzofuran derivative in approximately
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard.

 Instrument: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent).
e 1H NMR Acquisition:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay (d1): 1.0 s

o Spectral Width: 20 ppm

o Acquisition Time: 4.09 s
e 13C NMR Acquisition:

o Pulse Program: zgpg30

o

Number of Scans: 1024

[¢]

Relaxation Delay (d1): 2.0 s

[¢]

Spectral Width: 240 ppm

[e]

Acquisition Time: 1.36 s

e Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase
correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for *H
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NMR and the CDCls solvent peak at 77.16 ppm for 3C NMR.[15][16]

FT-IR Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid 2-nitrobenzofuran
derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an
agate mortar and pestle until a fine, homogeneous powder is obtained.[17][18] Press the
mixture into a thin, transparent pellet using a hydraulic press.

 Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a
deuterated triglycine sulfate (DTGS) detector.

e Acquisition:
o Scan Range: 4000-400 cm~?
o Resolution: 4 cm
o Number of Scans: 16

e Processing: Record the spectrum in transmittance mode. A background spectrum of a blank
KBr pellet should be acquired and subtracted from the sample spectrum.[19]

UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of the 2-nitrobenzofuran derivative in
absolute ethanol at a concentration of approximately 1 mg/mL. From this stock solution,
prepare a series of dilutions to obtain concentrations in the range of 1-20 pg/mL.[20]

e Instrument: A Shimadzu UV-1800 double-beam UV-Visible spectrophotometer (or
equivalent).

e Acquisition:
o Scan Range: 200-400 nm

o Scan Speed: Medium
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o Slit Width: 1.0 nm

Analysis: Use a quartz cuvette with a 1 cm path length. Use absolute ethanol as the blank
reference. Record the absorbance spectra and identify the wavelength of maximum
absorbance (Amax).[15][21]

Mass Spectrometry

Sample Introduction: Introduce the sample (dissolved in a suitable volatile solvent like
methanol or acetonitrile) via direct infusion or through a gas chromatograph (for volatile
compounds) or liquid chromatograph (for less volatile compounds).

Instrument: A Waters Xevo G2-XS QTof Quadrupole Time-of-Flight Mass Spectrometer (or
equivalent) with an electrospray ionization (ESI) source.[22][23]

Acquisition (ESI Positive Mode):

o Capillary Voltage: 3.0 kV

o Sampling Cone Voltage: 30 V

o Source Temperature: 120 °C

o Desolvation Temperature: 350 °C

o Desolvation Gas Flow: 600 L/hr

o Mass Range: m/z 50-500

Fragmentation Analysis (MS/MS): Select the molecular ion ([M+H]* or M*") as the precursor
ion and subiject it to collision-induced dissociation (CID) with argon as the collision gas. Vary
the collision energy (5-40 eV) to obtain a comprehensive fragmentation pattern.[13]

Signaling Pathway and Experimental Workflow

Many benzofuran derivatives have been investigated for their potential as anticancer and

antiviral agents. Their mechanism of action often involves the modulation of key cellular

signaling pathways.
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MTOR Signaling Pathway in Cancer

Certain benzofuran derivatives have been shown to exhibit anticancer activity by inhibiting the
MTOR (mammalian target of rapamycin) signaling pathway.[22] This pathway is a central
regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many

cancers.[17][23]
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Caption: The mTOR signaling pathway and the inhibitory action of certain benzofuran
derivatives.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1220441?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a newly synthesized 2-nitrobenzofuran derivative.

Synthesis of

2-Nitrobenzofuran Derivative

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
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Click to download full resolution via product page

Caption: A typical workflow for the spectroscopic characterization of 2-nitrobenzofuran
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1220441#interpreting-the-spectroscopic-data-of-
2-nitrobenzofuran-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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